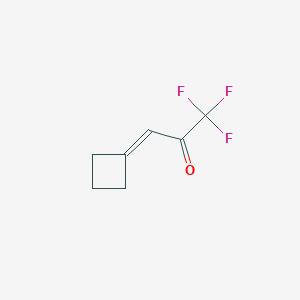![molecular formula C7H8OS5 B12551223 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one CAS No. 155199-99-8](/img/structure/B12551223.png)
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one is a complex organic compound characterized by its unique structure containing multiple sulfur atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one involves multiple steps, typically starting with the formation of the dithiolo ring. The process often includes the use of sulfur-containing reagents and specific catalysts to facilitate the formation of the trithione structure. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents. The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in various organic reactions.
Biology: The compound’s ability to donate sulfur makes it useful in studying sulfur metabolism and related biochemical pathways.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting sulfur-related metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and sulfur metabolism. The compound’s ability to donate sulfur atoms plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydro-2H-1,3-dithiolo[4,5-b][1,4]dioxine-2-thione: This compound shares a similar dithiolo structure but differs in its oxygen content.
4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Another related compound with a quinoline ring, known for its kinase inhibitory activity.
Uniqueness
5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one is unique due to its trithione structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
155199-99-8 |
|---|---|
Molekularformel |
C7H8OS5 |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
5,6,8,9-tetrahydro-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one |
InChI |
InChI=1S/C7H8OS5/c8-7-12-5-6(13-7)11-4-2-9-1-3-10-5/h1-4H2 |
InChI-Schlüssel |
AHJYXFWWUIINNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=C(SCCS1)SC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


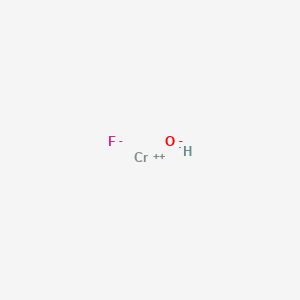
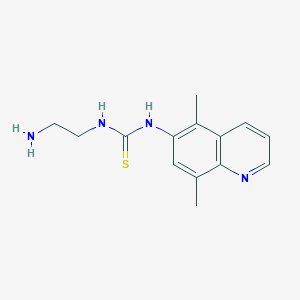
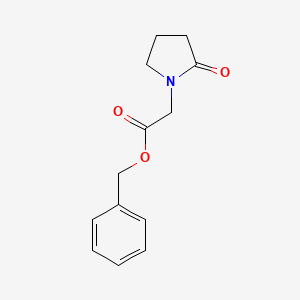
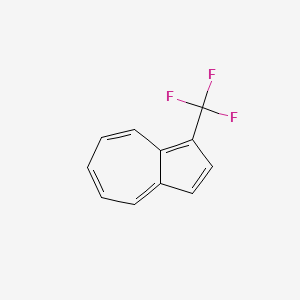

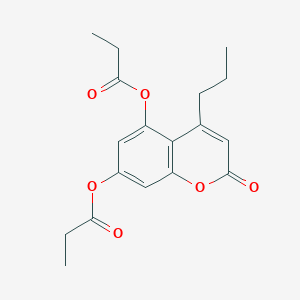
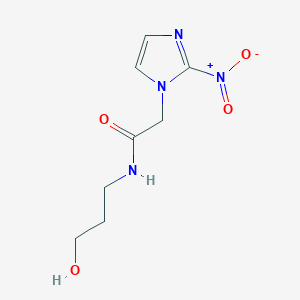
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)
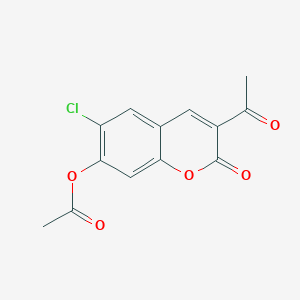
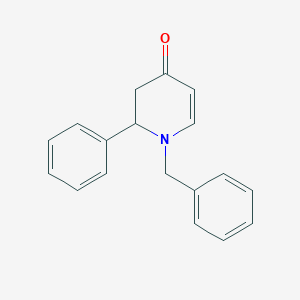
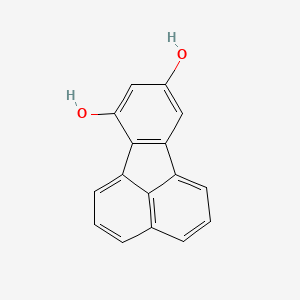
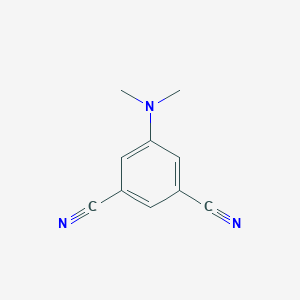
![Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551217.png)
